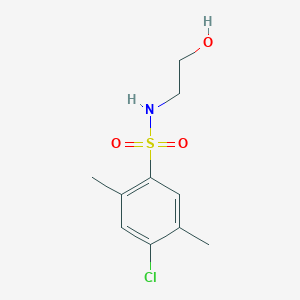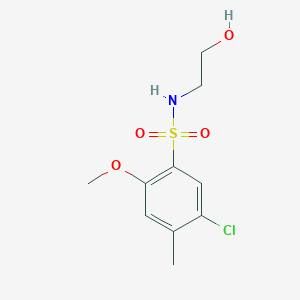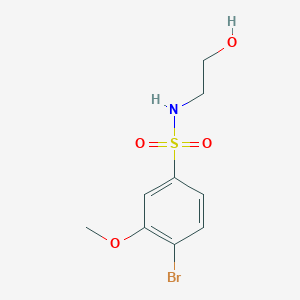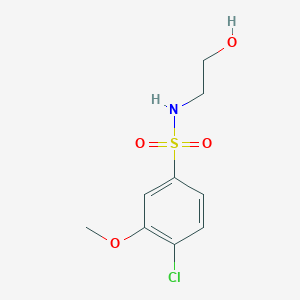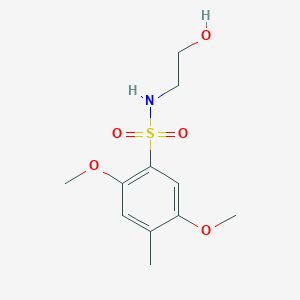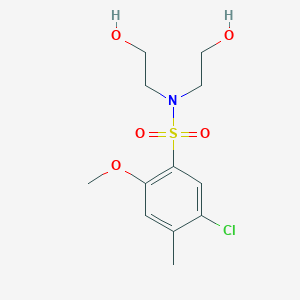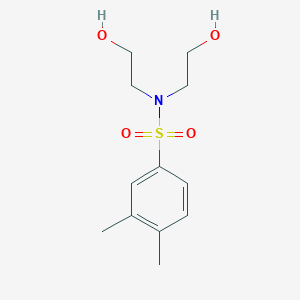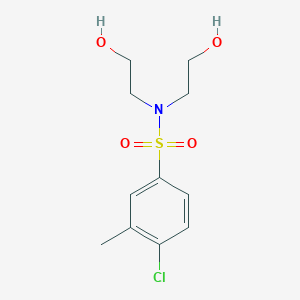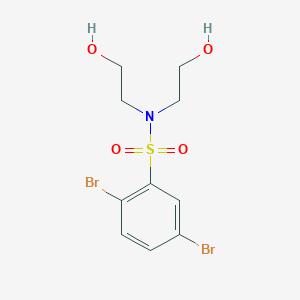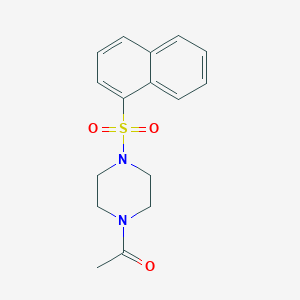
1-Acetyl-4-(naphthylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-(naphthylsulfonyl)piperazine is an organic compound with the molecular formula C16H18N2O3S It features a piperazine ring substituted with an acetyl group at one nitrogen atom and a naphthylsulfonyl group at the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(naphthylsulfonyl)piperazine typically involves the following steps:
-
Formation of the Piperazine Core: : Piperazine is reacted with acetic anhydride to introduce the acetyl group at one of the nitrogen atoms. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid byproduct.
Piperazine+Acetic Anhydride→1-Acetylpiperazine+Acetic Acid
-
Sulfonylation: : The acetylated piperazine is then reacted with 1-naphthalenesulfonyl chloride in the presence of a base like triethylamine. This step introduces the naphthylsulfonyl group at the remaining nitrogen atom.
1-Acetylpiperazine+1-Naphthalenesulfonyl Chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle reagents and control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-4-(naphthylsulfonyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under strong oxidative conditions, potentially forming naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, although this is less common.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various acylated piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Acetyl-4-(naphthylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4-(naphthylsulfonyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The naphthylsulfonyl group can enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: Similar in structure but with a hydroxyphenyl group instead of a naphthylsulfonyl group.
1-Benzyl-4-(1-naphthylsulfonyl)piperazine: Features a benzyl group instead of an acetyl group.
1-Acetyl-4-(4-methylphenylsulfonyl)piperazine: Contains a methylphenylsulfonyl group instead of a naphthylsulfonyl group.
Uniqueness
1-Acetyl-4-(naphthylsulfonyl)piperazine is unique due to the presence of both an acetyl group and a naphthylsulfonyl group, which confer distinct chemical and biological properties. The naphthylsulfonyl group, in particular, can enhance interactions with aromatic systems in biological targets, potentially leading to unique pharmacological activities.
Propiedades
Fórmula molecular |
C16H18N2O3S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H18N2O3S/c1-13(19)17-9-11-18(12-10-17)22(20,21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-12H2,1H3 |
Clave InChI |
LMJCEHUIFQEFAK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

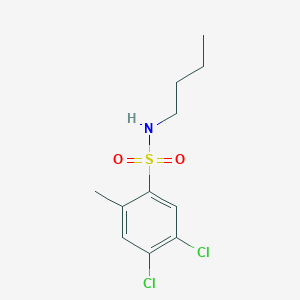
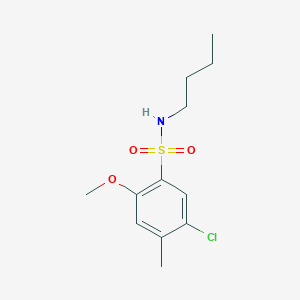
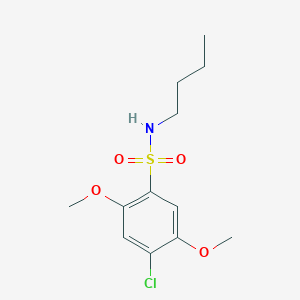
![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)
